A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6): A Privileged Scaffold for Modern Drug Discovery
A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6): A Privileged Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides an in-depth technical analysis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, synthetic routes, and strategic applications, particularly within the context of medicinal chemistry and kinase inhibitor development. The insights provided are grounded in established chemical principles and its role as a versatile intermediate.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, forming the core of numerous approved drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]
Within this important class of compounds, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6) emerges as a particularly valuable synthetic intermediate.[4] Its structure combines the stable, biologically active pyrazole ring with a reactive methyl ketone group. This functional handle allows for a multitude of subsequent chemical modifications, making it a crucial starting material for constructing more complex molecules, especially in the development of targeted therapies like kinase inhibitors.[2][4] This guide offers a comprehensive examination of its properties, synthesis, and strategic utility.
Molecular and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and process development.
Chemical Structure and Identifiers
The compound features a pyrazole ring methylated at the N1 position and substituted with an acetyl group at the C4 position. This specific arrangement of substituents dictates its reactivity and steric profile.
Caption: Chemical structure and key identifiers.
Tabulated Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Molecular Weight | 124.14 g/mol | [5] |
| Molecular Formula | C₆H₈N₂O | [5][6] |
| Boiling Point | 221°C at 760 mmHg | [7] |
| Density | 1.11 g/cm³ | [5][7] |
| Flash Point | 87.4°C | [7] |
| Solubility | Moderate solubility in polar organic solvents | [6] |
| Storage | Sealed in dry, room temperature conditions | |
| InChI Key | PINVCRAZGLSROU-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
While commercially available from numerous suppliers, understanding the synthetic routes to 1-(1-methyl-1H-pyrazol-4-yl)ethanone provides valuable insight into impurity profiles and scale-up strategies. Pyrazole synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8]
Exemplary Synthetic Protocol
The following is a generalized, step-by-step methodology based on established principles of pyrazole synthesis. The choice of a specific 1,3-dicarbonyl synthon and reaction conditions is crucial for achieving regioselectivity and high yield.
Reaction: Condensation of 4,4-dimethoxy-2-butanone with methylhydrazine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting diketone synthon. Ethanol is a common protic solvent that facilitates this type of condensation.
-
Cyclization and Aromatization: Add a catalytic amount of a mineral acid (e.g., HCl). Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The acid catalyzes both the initial imine formation and the subsequent intramolecular cyclization and dehydration steps, leading to the aromatic pyrazole ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Causality: Partitioning the product into an organic phase removes inorganic salts and other aqueous-soluble impurities.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure solid product.
Purification and Characterization Workflow
A robust workflow is essential to validate the identity and purity of the synthesized compound before its use in subsequent steps.
Caption: Standard workflow for synthesis and validation.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the unambiguous structural confirmation of the target molecule.[9][10] While specific experimental spectra for this compound are not publicly cataloged, its structure allows for a clear prediction of the expected signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet around 2.4-2.6 ppm, integrating to 3H, corresponding to the acetyl methyl protons (-COCH₃).
-
A singlet around 3.9-4.1 ppm, integrating to 3H, for the N-methyl protons (-NCH₃).
-
Two singlets in the aromatic region (typically 7.5-8.5 ppm), each integrating to 1H, corresponding to the two non-equivalent protons on the pyrazole ring (at C3 and C5).
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals:
-
A signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm).
-
Three signals for the aromatic carbons of the pyrazole ring.
-
A signal for the N-methyl carbon (~35-40 ppm).
-
A signal for the acetyl methyl carbon (~25-30 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[11] The most prominent and diagnostic absorption would be a strong, sharp peak between 1680-1700 cm⁻¹ , characteristic of an aryl ketone C=O stretch. Other expected peaks include C-H stretches from the methyl groups and the pyrazole ring, and C=C/C=N stretching vibrations from the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[12]
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value of 124 , corresponding to the molecular weight of C₆H₈N₂O.
-
Key Fragments: A prominent fragment would likely be observed at m/z 43 , corresponding to the loss of the pyrazole ring moiety to form the stable acylium ion [CH₃CO]⁺. Another significant fragment could appear at m/z 81 , resulting from the loss of the acetyl group [M-43]⁺.
| Spectroscopic Technique | Expected Key Features | Rationale |
| ¹H NMR | Singlet (~2.5 ppm, 3H); Singlet (~4.0 ppm, 3H); Two Aromatic Singlets (1H each) | Corresponds to acetyl-CH₃, N-CH₃, and C3-H/C5-H of the pyrazole ring. |
| ¹³C NMR | Signal at ~195 ppm; Six distinct signals total | Confirms carbonyl group and the six unique carbons in the molecule. |
| IR | Strong, sharp absorption at ~1690 cm⁻¹ | Diagnostic for the conjugated ketone (C=O) functional group. |
| MS (EI) | Molecular ion (M⁺) at m/z 124; Major fragment at m/z 43 | Confirms molecular weight; indicates the presence of a methyl ketone. |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the reactivity of its ketone functional group.[6] This allows it to serve as an electrophilic partner in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Reactivity Profile
-
Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.
-
Reductive Amination: The ketone can be converted into an amine via reductive amination, a key step in linking the pyrazole core to other pharmacophores.
-
Heterocycle Formation: The ketone can serve as a precursor for the formation of other heterocyclic rings, such as pyrimidines or other fused systems, by reacting with binucleophilic reagents.
Role in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors.[4] Many kinase inhibitors utilize a heterocyclic core that acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The pyrazole ring is an excellent hinge-binding motif. The acetyl group on this building block can be elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.
Caption: Inhibition of a kinase pathway by a competitive inhibitor.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as harmful and an irritant.
Hazard Identification
| Hazard Type | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280 |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 |
Data sourced from supplier safety data sheets.[13][14]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool place away from incompatible substances and sources of ignition.[13]
Conclusion
1-(1-methyl-1H-pyrazol-4-yl)ethanone is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a biologically relevant pyrazole core and a synthetically versatile ketone handle makes it an ideal starting point for the construction of complex, high-value molecules. A firm grasp of its physicochemical properties, synthetic accessibility, and spectroscopic signatures, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.
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